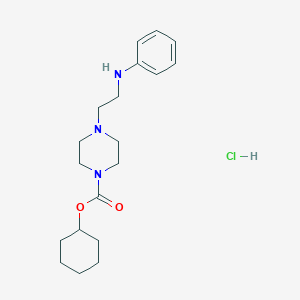

4,6-Dimethoxypyrimidin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-Dimethoxypyrimidin-5-amine is a compound with the molecular formula C6H9N3O2 and a molecular weight of 155.16 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of 4,6-Dimethoxypyrimidin-5-amine has been reported in the literature. For instance, one method involves the reaction of 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and a phase transfer catalyst (PTC), with dimethyl carbonate (DMC) as a methylating agent .Molecular Structure Analysis

The InChI code for 4,6-Dimethoxypyrimidin-5-amine is 1S/C6H9N3O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,7H2,1-2H3 . This indicates that the compound has two methoxy groups attached to the pyrimidine ring at positions 4 and 6, and an amino group at position 5.Chemical Reactions Analysis

While specific chemical reactions involving 4,6-Dimethoxypyrimidin-5-amine are not detailed in the search results, pyrimidine derivatives in general are known to participate in a variety of chemical reactions. They are often used as intermediates in organic synthesis .Physical And Chemical Properties Analysis

4,6-Dimethoxypyrimidin-5-amine is a solid substance . It has a density of 1.2±0.1 g/cm3 and a boiling point of 296.6±35.0 °C at 760 mmHg .科学的研究の応用

Anti-Inflammatory Applications

Pyrimidines, including 4,6-Dimethoxypyrimidin-5-amine, are known to display a range of pharmacological effects including anti-inflammatory activities . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Synthesis of Novel Pyrimidine Analogs

Detailed structure-activity relationship (SAR) analysis of pyrimidines provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . 4,6-Dimethoxypyrimidin-5-amine could potentially be used as a starting material in the synthesis of these novel analogs.

Antioxidant Applications

Pyrimidines are also known for their antioxidant effects . As such, 4,6-Dimethoxypyrimidin-5-amine could potentially be used in research related to oxidative stress and related diseases.

Antibacterial Applications

Pyrimidines have been found to exhibit antibacterial properties . Therefore, 4,6-Dimethoxypyrimidin-5-amine could be used in the development of new antibacterial agents.

Antiviral Applications

The antiviral properties of pyrimidines suggest that 4,6-Dimethoxypyrimidin-5-amine could be used in the research and development of new antiviral drugs.

Antifungal Applications

Given the antifungal properties of pyrimidines , 4,6-Dimethoxypyrimidin-5-amine could potentially be used in the development of new antifungal agents.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

作用機序

Target of Action

It is known that this compound is a key intermediate in the synthesis of various pesticides . Therefore, its targets would likely be specific to the pests that these pesticides are designed to control.

Mode of Action

As an intermediate in pesticide synthesis, it likely contributes to the overall mode of action of the final pesticide product .

Biochemical Pathways

Given its use in pesticide synthesis, it can be inferred that it may play a role in disrupting essential biochemical pathways in pests .

Pharmacokinetics

Its lipophilicity, as indicated by its Log Po/w values, suggests it has some degree of bioavailability .

Result of Action

As an intermediate in pesticide synthesis, its effects would likely be seen in the context of the final pesticide product .

特性

IUPAC Name |

4,6-dimethoxypyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIABKXOJVXKDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384725 |

Source

|

| Record name | 4,6-dimethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxypyrimidin-5-amine | |

CAS RN |

15846-15-8 |

Source

|

| Record name | 4,6-dimethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)

![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)

![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)](/img/structure/B103700.png)

![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)